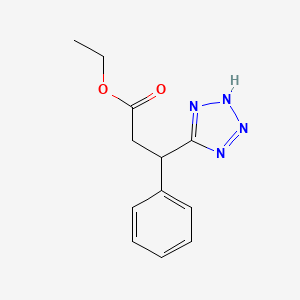
ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate is an organic compound that belongs to the class of esters. It features a phenyl group and a tetrazole ring, making it a compound of interest in various fields of chemistry and pharmacology. The presence of the tetrazole ring is particularly notable due to its stability and ability to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and a nitrile compound.
Esterification: The esterification process involves reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted reactions to enhance the efficiency and yield of the synthesis. The use of molecular iodine and ammonia in the presence of primary alcohols or aldehydes can also be employed to obtain the nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the tetrazole ring.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The phenyl group can also participate in π-π interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the tetrazole ring.
Phenyl acetate: Contains a phenyl group but differs in the ester linkage.
Ethyl 3-phenylpropanoate: Similar backbone but without the tetrazole ring.
Uniqueness
Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s stability and ability to participate in various reactions make this compound particularly valuable in research and industrial applications .
Properties
IUPAC Name |
ethyl 3-phenyl-3-(2H-tetrazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-11(17)8-10(12-13-15-16-14-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBDOJYWQFKNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
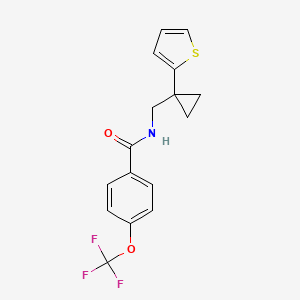
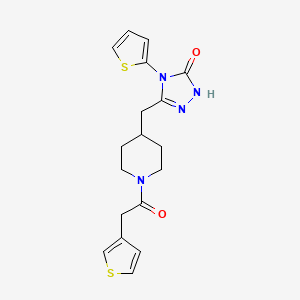
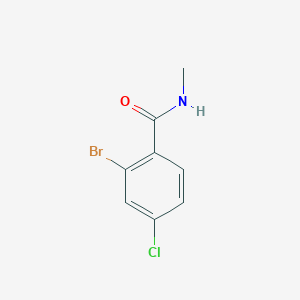
![4-butoxy-N-(4-chlorophenyl)-N-(2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzamide](/img/structure/B2451743.png)
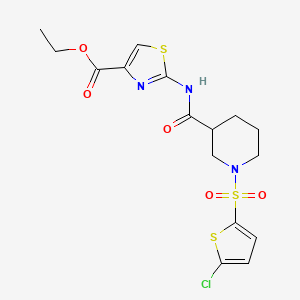

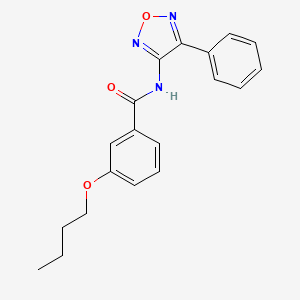
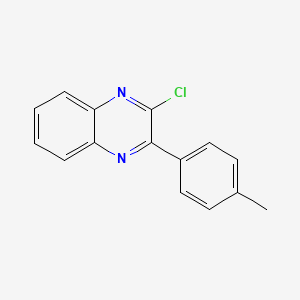
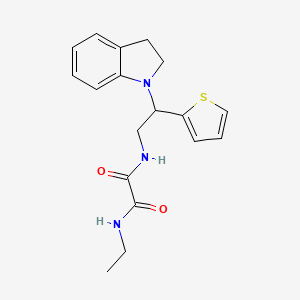
![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2451750.png)
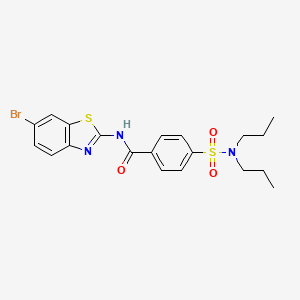


![N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2451756.png)
